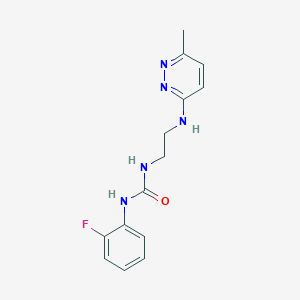
1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective in targeting specific signaling pathways that are involved in the development and progression of these diseases.
Applications De Recherche Scientifique
Corrosion Inhibition in Mild Steel
1,3,5-triazinyl urea derivatives have been studied for their corrosion inhibition performance on mild steel in acidic environments. These derivatives, including 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, have shown efficient corrosion inhibitory properties. This suggests potential applications in protecting metal structures from corrosive agents (Mistry, Patel, Patel, & Jauhari, 2011).
Antifungal Properties
Derivatives of urea, including N(1)- and N(3)-(4-fluorophenyl) ureas, have been evaluated for their antifungal activities. These compounds demonstrated fungitoxic action against specific pathogens, indicating their potential as antifungal agents in agricultural and pharmaceutical applications (Mishra, Singh, & Wahab, 2000).
Inhibition of Acetylcholinesterase and Butyrylcholinesterase
Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were found to display excellent inhibition activities against acetylcholinesterase and butyrylcholinesterase. This points to potential applications in treating neurodegenerative diseases like Alzheimer's (Pejchal, Štěpánková, & Drabina, 2011).
Potential Antihypertensive Properties
1-Aralkyl-4-ureidopiperidines, related to benzamidopiperidines, have been synthesized and shown to possess potent antihypertensive properties. This indicates a potential role in managing hypertension (Archibald et al., 1980).
Antioxidant Activity
Certain urea derivatives, such as those synthesized from urea, benzaldehyde, and ethyl acetoacetate, have been screened for their antioxidant activity. These findings could be significant in the development of antioxidant therapies (George, Sabitha, Kumar, & Ravi, 2010).
Serotonin 5-HT2 Antagonists
Compounds synthesized as 1-phenyl-3-(4-piperidinyl)-1H-indoles with varying substituents demonstrated high potency and selectivity for 5-HT2 receptors. This suggests their application in treating psychiatric disorders (Perregaard et al., 1992).
Crystal Structure Analysis
The synthesis of compounds like Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate and their crystal structures have been analyzed, contributing to the broader understanding of molecular interactions in drug development (Sapnakumari et al., 2014).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-10-6-7-13(20-19-10)16-8-9-17-14(21)18-12-5-3-2-4-11(12)15/h2-7H,8-9H2,1H3,(H,16,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKBSMGLOGMGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2999983.png)
![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)
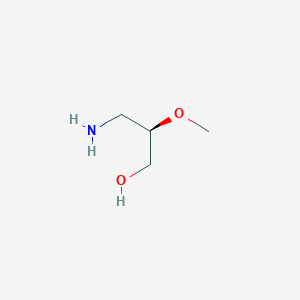
![(Z)-3-[3-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2999988.png)
![[4-(Aminomethyl)-1,3,6,7,9,9a-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-yl]methanol](/img/structure/B2999990.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2999992.png)
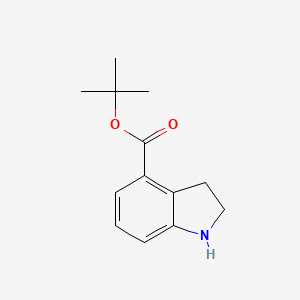

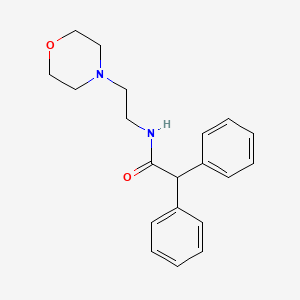
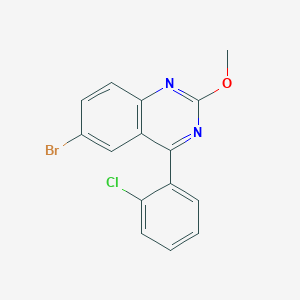
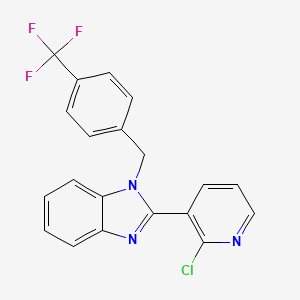
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2999999.png)
![N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B3000002.png)
![2-[2-Fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B3000003.png)